1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

Catalog No.
S1941795
CAS No.
61607-68-9
M.F
C5H11N5S
M. Wt
173.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

CAS Number

61607-68-9

Product Name

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione

Molecular Formula

C5H11N5S

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C5H11N5S/c1-9(2)3-4-10-5(11)6-7-8-10/h3-4H2,1-2H3,(H,6,8,11)

InChI Key

ODDAWJGQWOGBCX-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=S)N=NN1

Canonical SMILES

CN(C)CCN1C(=S)N=NN1
  • Potential as a Scaffolding Molecule

    The tetrazole ring structure is a known functional group found in various pharmaceuticals []. The presence of the thiol group (SH) and the dimethylaminoethyl group suggests potential for this molecule to act as a scaffold for the development of new drugs. Scaffolds provide a core structure to which other chemical groups can be attached, allowing for modification of properties and targeting specific biological processes [].

  • Impurity in Cefotiam Research

    Research on the antibiotic Cefotiam has identified 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol as an impurity []. Studying impurities can be crucial in pharmaceutical research to ensure the purity and efficacy of the final drug product. Understanding how this impurity forms and its potential effects can inform refinement of the synthesis process for Cefotiam.

Limitations:

  • More research is needed to fully understand the potential applications of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in scientific research.
  • Currently available information suggests its role might be limited to serving as a scaffold or as a reference compound in studies related to Cefotiam.

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is characterized by its molecular formula C5H11N5S and a molecular weight of approximately 173.24 g/mol. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with a thiol (-SH) group and a dimethylaminoethyl substituent. This unique structure contributes to its chemical reactivity and biological properties .

, including:

  • Nucleophilic substitutions: The thiol group can act as a nucleophile, allowing for the substitution of other functional groups.
  • Oxidation reactions: The thiol group may undergo oxidation to form disulfides or sulfonic acids.
  • Condensation reactions: The compound can react with aldehydes or ketones to form thiazolidines or related compounds.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial properties: Some studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer activity: Preliminary investigations indicate that it may possess cytotoxic effects against specific cancer cell lines.
  • Neuroprotective effects: There is emerging evidence that it could play a role in protecting neural cells from oxidative stress .

Several synthesis methods have been developed for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. Common approaches include:

  • From isothiocyanates: One method involves reacting dimethylamine with an isothiocyanate derivative to form the desired thiol compound.
  • Cyclization reactions: Another approach utilizes cyclization of appropriate precursors containing both amine and thiol functionalities.

These methods highlight the versatility in synthesizing this compound for research purposes .

The unique properties of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol lend themselves to various applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of novel drugs.
  • Agriculture: Potential use as a biocide or fungicide due to its antimicrobial properties.
  • Material Science: Its chemical reactivity makes it suitable for developing new materials or coatings .

Interaction studies involving 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol have focused on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate its effects on cell viability and proliferation in various biological systems.

Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-tetrazoleFive-membered nitrogen-containing ringLacks the thiol group; primarily used in pharmaceuticals.
2-Amino-2-methylpropan-1-thiolContains an amino group and thiolMore basic than 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol.
5-Mercapto-1H-tetrazoleSimilar tetrazole structureDirectly compares in terms of thiol reactivity but differs in substituents.

These comparisons highlight the uniqueness of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in terms of its specific substituents and potential applications compared to other tetrazole derivatives.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 50 companies with hazard statement code(s):;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61607-68-9

Dates

Last modified: 08-16-2023

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